molecular formula C33H36BrO5P B13143360 Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide CAS No. 134403-72-8

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide

Cat. No.: B13143360
CAS No.: 134403-72-8
M. Wt: 623.5 g/mol
InChI Key: MWFRWGONIGSRKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound also contains a bromide ion, which is a negatively charged bromine atom. The intricate structure of this compound includes multiple oxygen atoms arranged in a cyclic pattern, contributing to its stability and reactivity.

Preparation Methods

The synthesis of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves several steps. One common method includes the reaction of a phosphine with an alkyl halide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield.

Chemical Reactions Analysis

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phosphine oxides, while reduction may yield phosphines.

Scientific Research Applications

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their function. The cyclic structure of the compound allows it to fit into specific binding sites, enhancing its activity.

Comparison with Similar Compounds

Phosphonium, (2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)diphenyl(phenylmethyl)-, bromide can be compared with other phosphonium compounds, such as:

    Tetraphenylphosphonium bromide: This compound has a simpler structure with four phenyl groups attached to the phosphorus atom.

    Triphenylphosphine oxide: This compound contains three phenyl groups and an oxygen atom bonded to the phosphorus atom.

The uniqueness of this compound lies in its complex cyclic structure and the presence of multiple oxygen atoms, which contribute to its stability and reactivity.

Properties

CAS No.

134403-72-8

Molecular Formula

C33H36BrO5P

Molecular Weight

623.5 g/mol

IUPAC Name

benzyl-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-diphenylphosphanium;bromide

InChI

InChI=1S/C33H36O5P.BrH/c1-4-10-28(11-5-1)27-39(29-12-6-2-7-13-29,30-14-8-3-9-15-30)31-16-17-32-33(26-31)38-25-23-36-21-19-34-18-20-35-22-24-37-32;/h1-17,26H,18-25,27H2;1H/q+1;/p-1

InChI Key

MWFRWGONIGSRKR-UHFFFAOYSA-M

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)[P+](CC3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCCOCCO1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.